1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate
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Overview
Description
1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate is a complex organic compound. Its structure, incorporating furyl and pyrazole moieties, is significant in chemical synthesis and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate typically involves multi-step organic synthesis. The initial step often starts with the preparation of the furylpyrimidine intermediate via a condensation reaction. Trifluoromethylation is introduced through the use of trifluoromethyl iodide under controlled conditions. Finally, the pyrazole ring is constructed through cyclization reactions, and the carboxylic acid is esterified to its acetate form.
Industrial Production Methods
For industrial production, scale-up reactions follow the same principles but require robust, high-yield methods to ensure consistency. Catalysts and optimized reaction conditions are employed to enhance yield and purity. Automated systems manage precise reagent addition, temperature control, and reaction monitoring to maintain product quality.
Chemical Reactions Analysis
1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate undergoes various chemical reactions, including:
Oxidation: Undergoes oxidation with common oxidizing agents like hydrogen peroxide, forming oxygenated derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride yield deoxygenated products.
Substitution: Halogenation and alkylation are common, using reagents like bromine or alkyl halides under basic conditions.
Scientific Research Applications
This compound finds extensive use in scientific research:
Chemistry: Acts as a precursor for synthesizing complex molecules.
Biology: Serves in studies on enzyme inhibition due to its potential binding with active sites.
Medicine: Investigated for its therapeutic potential in treating conditions like inflammation and cancer.
Industry: Used in developing advanced materials and as an intermediate in pharmaceuticals.
Mechanism of Action
The compound interacts with molecular targets such as enzymes and receptors:
Enzyme Inhibition: Binds to enzyme active sites, preventing substrate binding and activity.
Pathways: Influences signaling pathways by modulating receptor interactions, affecting cellular processes like inflammation or cell proliferation.
Comparison with Similar Compounds
Compared to similar compounds, 1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate stands out due to its unique trifluoromethyl and furyl substituents. Similar compounds include:
**1-(2-Furyl)-3-(trifluoromethyl)pyrimidin-2-yl]-pyrazole.
**2-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-3-yl]-1H-pyrazole.
Its uniqueness lies in its trifluoromethyl group, offering higher metabolic stability and bioactivity, making it a valuable candidate in drug discovery and development.
Properties
IUPAC Name |
acetic acid;1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N4O3.C2H4O2/c14-13(15,16)10-6-8(9-2-1-5-23-9)17-12(18-10)20-4-3-7(19-20)11(21)22;1-2(3)4/h1-6H,(H,21,22);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBDIDWNTCCMMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=COC(=C1)C2=CC(=NC(=N2)N3C=CC(=N3)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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